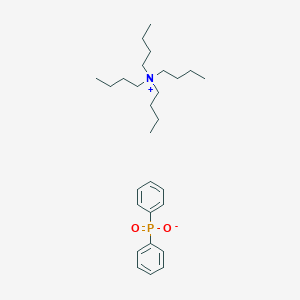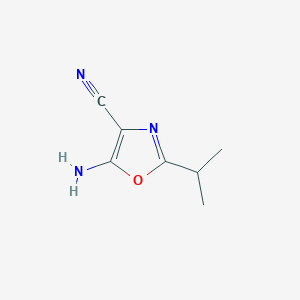![molecular formula C9H10ClN3O4 B057015 methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate CAS No. 121572-37-0](/img/structure/B57015.png)
methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate, also known as Cloquintocet-mexyl, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridinecarboxamides and has been found to possess various biochemical and physiological effects.
Wirkmechanismus
Methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate-mexyl acts as a plant growth regulator by inhibiting the biosynthesis of abscisic acid (ABA), which is a plant hormone that regulates various physiological processes, including seed germination, stomatal closure, and stress response. methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate-mexyl inhibits the enzyme zeaxanthin epoxidase, which is involved in the biosynthesis of ABA. This inhibition results in the accumulation of zeaxanthin, which promotes stem elongation and enhances biomass production.
Biochemische Und Physiologische Effekte
Methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate-mexyl has been found to have various biochemical and physiological effects on plants. It promotes stem elongation, resulting in increased biomass production. It also enhances the resistance of plants to abiotic stress, such as drought and salinity. methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate-mexyl has been found to increase the activity of antioxidant enzymes, which protect plants from oxidative stress. It also increases the concentration of soluble sugars and amino acids, which serve as osmoprotectants and help plants cope with stress.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate-mexyl has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a well-defined mechanism of action and has been extensively studied for its biochemical and physiological effects. However, there are also some limitations to its use in lab experiments. methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate-mexyl has been found to have species-specific effects, and its efficacy may vary depending on the plant species and growth conditions. It also has the potential to accumulate in the environment and may have adverse effects on non-target organisms.
Zukünftige Richtungen
There are several future directions for the research on methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate-mexyl. One area of research is to investigate its potential applications in the field of biotechnology. methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate-mexyl has been found to enhance the growth and yield of crops, and it may have potential applications in the production of biofuels and other bioproducts. Another area of research is to investigate its potential environmental impacts. methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate-mexyl has the potential to accumulate in the environment, and its long-term effects on ecosystems need to be studied. Finally, there is a need for further research to optimize the synthesis method of methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate-mexyl and to develop more efficient and sustainable methods of production.
Conclusion:
methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate-mexyl is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to enhance the growth and yield of crops and improve their resistance to abiotic stress. methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate-mexyl acts as a growth regulator by inhibiting the biosynthesis of abscisic acid and promoting stem elongation. It has various biochemical and physiological effects on plants, including the increased activity of antioxidant enzymes and the accumulation of soluble sugars and amino acids. methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate-mexyl has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for the research on methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate-mexyl, including investigating its potential applications in biotechnology, studying its environmental impacts, and optimizing its synthesis method.
Synthesemethoden
The synthesis of methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate-mexyl involves the reaction of 4-chloro-6-(methoxycarbonylamino)pyridine-2-carboxylic acid with methyl isocyanate in the presence of a catalyst. The reaction yields methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate-mexyl as a white crystalline solid. This synthesis method has been extensively studied and optimized to obtain high yields of pure methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate-mexyl.
Wissenschaftliche Forschungsanwendungen
Methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate-mexyl has been widely used in scientific research for its potential applications in the field of agriculture. It has been found to enhance the growth and yield of various crops, including wheat, barley, and maize. methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate-mexyl acts as a growth regulator and promotes stem elongation, resulting in increased biomass production. It has also been found to improve the resistance of crops to abiotic stress, such as drought and salinity.
Eigenschaften
IUPAC Name |
methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O4/c1-16-8(14)12-6-3-5(10)4-7(11-6)13-9(15)17-2/h3-4H,1-2H3,(H2,11,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWTVMNXBYATBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CC(=N1)NC(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00414860 |
Source


|
| Record name | Dimethyl (4-chloropyridine-2,6-diyl)biscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00414860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate | |
CAS RN |
121572-37-0 |
Source


|
| Record name | Dimethyl (4-chloropyridine-2,6-diyl)biscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00414860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)

![Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B56937.png)
![3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione](/img/structure/B56939.png)




![[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B56950.png)
![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)



![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)